8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a triazolopyridine moiety, which contribute to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRDRBAVQAISNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the formation of the oxadiazole and triazolopyridine rings through cyclization reactions. One common method includes the reaction of 4-fluorobenzohydrazide with cyanogen bromide to form the oxadiazole ring, followed by cyclization with 2-aminopyridine to yield the triazolopyridine moiety . The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with oxadiazole and triazole moieties exhibit significant antimicrobial activity. For instance, similar derivatives have shown efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa, suggesting that the compound may possess comparable properties due to structural similarities .
Anticancer Potential
Studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The presence of the triazole ring in this compound may enhance its ability to interact with DNA or other cellular targets involved in cancer proliferation. Preliminary investigations into related compounds have demonstrated cytotoxic effects against cancer cell lines, warranting further exploration of this compound in anticancer research .
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of oxadiazoles and evaluated their biological activities. The synthesized compounds were subjected to antimicrobial assays against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited strong antibacterial properties, suggesting that modifications to the oxadiazole structure could lead to enhanced activity .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to specific biological targets. A study involving similar triazole derivatives demonstrated favorable interactions with enzymes implicated in cancer metabolism. These computational analyses provide insights into how structural modifications could optimize binding affinity and biological activity .
Applications in Drug Discovery
The compound is included in various screening libraries for drug discovery, which allows researchers to assess its potential as a lead compound for developing new therapeutic agents. Its inclusion in these libraries is indicative of its promising pharmacological profile .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . Additionally, its interaction with cellular pathways involved in inflammation and cancer progression contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring exhibit similar biological activities, such as antibacterial and antifungal properties.
Triazolopyridine Derivatives: These compounds share the triazolopyridine moiety and are known for their diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to the combination of the fluorophenyl group, oxadiazole ring, and triazolopyridine moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Biological Activity
The compound 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : The reaction of 4-fluorobenzohydrazide with an appropriate carbonyl compound to form the oxadiazole structure.
- Triazole Formation : Cyclization reactions that incorporate the triazole moiety into the molecular framework.
- Final Coupling : Condensation reactions that yield the final product through the combination of the oxadiazole and triazole components.
Antimicrobial Properties
Research indicates that compounds containing both oxadiazole and triazole structures exhibit significant antimicrobial activity. For instance:
- A study demonstrated that derivatives of similar structures showed effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .
- The presence of the 4-fluorophenyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating Bcl-2 family proteins .
- Structure-activity relationship (SAR) analyses suggest that specific substitutions on the triazole ring can significantly enhance anticancer activity through improved interactions with cellular targets .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could act as a modulator for receptors involved in inflammatory pathways, leading to anti-inflammatory effects .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for its efficacy against resistant bacterial strains, showing promising results in reducing infection rates .
- Case Study 2 : In a preclinical model of cancer, a related compound demonstrated significant tumor regression when combined with standard chemotherapy agents .
Data Summary
| Property | Description |
|---|---|
| Chemical Structure | This compound |
| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Enzyme inhibition; receptor modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazolo[4,3-a]pyridin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and oxidative ring closure. For example, oxidative cyclization using sodium hypochlorite in ethanol at room temperature (3–6 hours) can yield triazolopyridine derivatives with high purity (73% isolated yield). Critical parameters include solvent choice (ethanol for greener synthesis), pH control, and stoichiometric ratios of intermediates like hydrazine derivatives . The fluorophenyl-oxadiazole moiety may require coupling reactions under anhydrous conditions, with catalysts like Pd for cross-coupling steps .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. X-ray crystallography (e.g., recrystallization from methanol) provides definitive stereochemical confirmation, as seen in analogous triazolopyridine structures . High-resolution mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups like oxadiazole (C=N-O) and triazole (N-N) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize cancer cell line panels (e.g., NCI-60) for antiproliferative activity, given the compound’s structural similarity to kinase inhibitors. Enzyme-linked assays (e.g., kinase inhibition using ATP analogs) can identify molecular targets. Fluorophenyl and oxadiazole groups suggest potential antimicrobial activity; use microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl and oxadiazole moieties?
- Methodological Answer : Systematically modify substituents on the fluorophenyl ring (e.g., Cl, Br, OCH₃) and compare bioactivity. Replace the oxadiazole with other heterocycles (e.g., 1,3,4-thiadiazole) to assess its role in target binding. Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or antimicrobial targets. Experimental validation via IC₅₀ comparisons in enzyme assays and cytotoxicity studies is critical .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Address discrepancies by:
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic activity.
- Purity Checks : Use HPLC-MS to rule out impurities affecting results.
- Concentration Gradients : Test a wider range (nM–µM) to identify off-target effects at higher doses.
- Control Compounds : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What considerations are crucial for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability.
- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., fluorophenyl oxidation).
- Animal Models : Use xenograft models (e.g., murine cancer) for efficacy, with PK sampling at 0, 1, 4, 8, 24 hours post-administration.
- Toxicity Screening : Monitor liver/kidney function markers (ALT, BUN) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
